REACTION_CXSMILES
|
FC(F)(S(O[C:17]1[C:26]2[C:21](=[CH:22][CH:23]=[CH:24][CH:25]=2)[C:20]([Br:27])=[CH:19][C:18]=1[C:28]#[N:29])(=O)=O)C(F)(F)C(F)(F)C(F)(F)F.[Cl:31][C:32]1[CH:37]=[CH:36][C:35](B(O)O)=[CH:34][CH:33]=1.[C:41]([O-])([O-])=O.[K+].[K+]>C1C=CC([PH+]([C]2[CH][CH][CH][CH]2)C2C=CC=CC=2)=CC=1.C1C=CC([PH+]([C]2[CH][CH][CH][CH]2)C2C=CC=CC=2)=CC=1.C(Cl)Cl.Cl[Pd]Cl.[Fe].CCO.C1(C)C=CC=CC=1>[Br:27][C:20]1[C:21]2[C:26](=[CH:25][CH:24]=[CH:23][CH:22]=2)[C:17]([C:35]2[CH:36]=[CH:37][C:32]([Cl:31])=[CH:33][CH:34]=2)=[C:18]([C:28]#[N:29])[C:19]=1[CH3:41] |f:2.3.4,5.6.7.8.9,10.11,^1:51,52,53,54,55,69,70,71,72,73|
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Name
|
4-bromo-2-cyanonaphthalen-1-yl perfluorobutanesulfonate
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Quantity
|
3.99 g
|
Type
|
reactant
|
Smiles
|
FC(C(C(C(F)(F)F)(F)F)(F)F)(S(=O)(=O)OC1=C(C=C(C2=CC=CC=C12)Br)C#N)F
|
Name
|
|
Quantity
|
1.65 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)B(O)O
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct
|
Quantity
|
165 mg
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C(Cl)Cl.Cl[Pd]Cl.[Fe]
|
Name
|
EtOH toluene
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CCO.C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
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Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The vial was sealed
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Type
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CONCENTRATION
|
Details
|
The mixture was concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
redissolved in EtOAc
|
Type
|
WASH
|
Details
|
washed with saturated NH4Cl and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
then dried with sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on silica gel
|
Type
|
CUSTOM
|
Details
|
to give
|
Type
|
ADDITION
|
Details
|
a mixture of products
|
Type
|
FILTRATION
|
Details
|
This mixture was then purified by hot filtration
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(=C(C2=CC=CC=C12)C1=CC=C(C=C1)Cl)C#N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 731 mg | |
YIELD: PERCENTYIELD | 28% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |